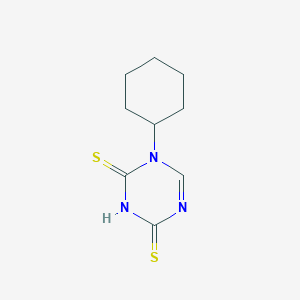
1-Cyclohexyl-1,3,5-triazine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1,3,5-triazine-2,4-dithione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a cyclohexyl group and two thioketone groups at the 2 and 4 positions. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione can be achieved through several methods. One common approach involves a catalyst-free one-pot synthetic methodology. This method utilizes three-component reactions of arylaldehydes, thiourea, and orthoformates. The reaction is typically carried out in dimethylformamide (DMF) at 80°C for about 5 hours . The procedure is efficient and provides moderate to good yields of the desired product.
Chemical Reactions Analysis
1-Cyclohexyl-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thioketone groups.
Cyclization Reactions: It can undergo cyclization reactions, forming different heterocyclic structures.
Oxidation and Reduction: The thioketone groups can be oxidized or reduced under appropriate conditions.
Common reagents used in these reactions include thiourea, orthoformates, and various aldehydes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-1,3,5-triazine-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine:
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,3,5-triazine-2,4-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s ability to undergo substitution and cyclization reactions also contributes to its biological activity .
Comparison with Similar Compounds
1-Cyclohexyl-1,3,5-triazine-2,4-dithione can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-trione: This compound has three carbonyl groups instead of thioketone groups.
1,3,5-Triazine-2,4-dithione: Similar to this compound but without the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
26724-64-1 |
|---|---|
Molecular Formula |
C9H13N3S2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
1-cyclohexyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H13N3S2/c13-8-10-6-12(9(14)11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,13,14) |
InChI Key |
OTXXOOLSMLQVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=S)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



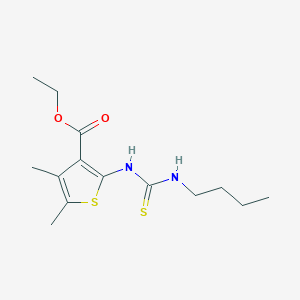
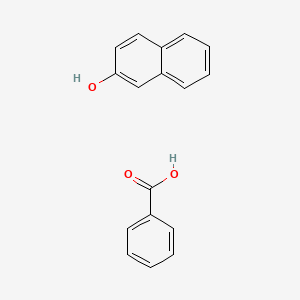
![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)


![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
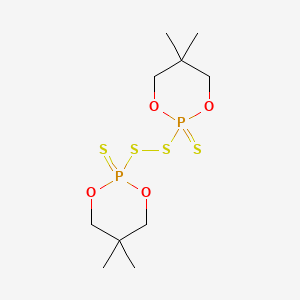

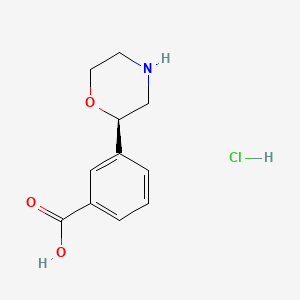
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)

